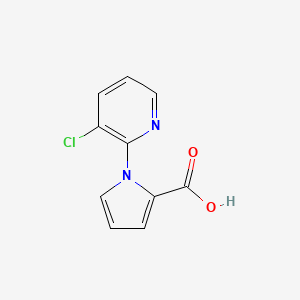

1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid

CAS No.: 934406-68-5

Cat. No.: VC2920442

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934406-68-5 |

|---|---|

| Molecular Formula | C10H7ClN2O2 |

| Molecular Weight | 222.63 g/mol |

| IUPAC Name | 1-(3-chloropyridin-2-yl)pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H7ClN2O2/c11-7-3-1-5-12-9(7)13-6-2-4-8(13)10(14)15/h1-6H,(H,14,15) |

| Standard InChI Key | YCBHRBIFQKGBGR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)N2C=CC=C2C(=O)O)Cl |

| Canonical SMILES | C1=CC(=C(N=C1)N2C=CC=C2C(=O)O)Cl |

Introduction

Chemical Structure and Properties

1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid belongs to the class of heterocyclic compounds containing both pyrrole and pyridine rings. The compound features a 2-carboxylic acid group on the pyrrole ring and is connected to a 3-chloropyridine unit through a nitrogen bond. This structural arrangement confers specific chemical reactivity and biological properties that make it valuable in various applications.

Physical and Chemical Properties

The physical and chemical properties of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid can be inferred from its closely related derivative, 4-bromo-1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid. The compound exists as a solid at room temperature and possesses the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClN2O2 |

| Molecular Weight | Approximately 222.63 g/mol |

| Appearance | Solid at room temperature |

| Solubility | Soluble in organic solvents such as DMSO and dichloromethane |

| Storage Condition | 2-8°C (recommended) |

The compound contains a carboxylic acid group that contributes to its acidic properties, allowing it to participate in various chemical reactions including esterification, amidation, and salt formation .

Structural Analogs and Derivatives

Several structurally related compounds have been investigated for their potential applications:

-

4-bromo-1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS: 914457-22-0)

-

1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: 438450-39-6)

These compounds share the 3-chloropyridin-2-yl moiety with the target compound but differ in their substitution patterns or heterocyclic core structures. The 4-bromo derivative has been more extensively studied and characterized due to its applications in agrochemical synthesis .

Synthesis Methods

Conventional Synthetic Routes

The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid can be approached through various methods, drawing upon the synthetic strategies used for similar compounds.

One potential synthetic route involves the reaction of 3-chloro-2-hydrazinopyridine with appropriate reagents to form the pyrrole ring, followed by functionalization to introduce the carboxylic acid group. This approach is analogous to the synthesis of related compounds, such as the 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid derivatives .

Alternative Synthetic Strategies

Based on the synthesis of structurally similar compounds, an alternative approach might involve:

-

Reaction of 2-pyrrole carboxylic acid with an appropriate base

-

Subsequent reaction with 2,3-dichloropyridine or 3-chloro-2-fluoropyridine to form the nitrogen-carbon bond

-

Purification to obtain the target compound

The published literature on similar compounds indicates that these synthetic routes often involve multiple steps and may suffer from low yields in certain stages, highlighting the need for improved synthetic methodologies .

Applications and Significance

Agrochemical Applications

1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid and its derivatives have significant applications in agrochemical development, particularly as intermediates in the synthesis of insecticides and herbicides. The structural features of this compound make it effective in inhibiting specific enzymes in pests, contributing to its value in agricultural pest control applications .

The closely related 4-bromo derivative plays a key role in the synthesis of pesticides that target crop protection, demonstrating the importance of this class of compounds in agricultural chemistry .

Research and Development

In research settings, 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid serves as a valuable building block for developing new chemical entities. Its reactivity profile, particularly through the carboxylic acid functional group, allows for diverse chemical transformations that can lead to compounds with novel properties and applications .

Structure-Activity Relationships

Structural Features and Bioactivity

The biological activity of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid is closely tied to its structural features. The chloro substitution on the pyridine ring contributes to its lipophilicity and membrane permeability, while the carboxylic acid group provides a site for hydrogen bonding interactions with biological targets.

The relationship between structure and activity can be observed in related compounds like 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid, which serves as a key intermediate in the synthesis of chlorantraniliprole, a commercial insecticide that acts as a ryanodine receptor inhibitor .

Modification Strategies

Structural modifications of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid have been explored to enhance specific properties:

| Modification Site | Potential Effect | Application Area |

|---|---|---|

| Pyrrole ring | Altered electronic properties | Improved binding to target enzymes |

| Carboxylic acid group | Modified solubility and reactivity | Enhanced bioavailability or synthetic utility |

| Chloropyridine moiety | Changed lipophilicity and metabolic stability | Improved biological half-life |

These modifications aim to optimize the compound's properties for specific applications, whether in agrochemical development or pharmaceutical research .

Comparative Analysis with Related Compounds

Structural Comparisons

A comparative analysis of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid with its structural analogs reveals important similarities and differences:

| Compound | Molecular Formula | Molecular Weight | Distinctive Features |

|---|---|---|---|

| 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid | C10H7ClN2O2 | ~222.63 g/mol | Unsubstituted pyrrole ring |

| 4-bromo-1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid | C10H6BrClN2O2 | 301.52 g/mol | Bromine at position 4 of pyrrole |

| 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C10H5ClF3N3O2 | 291.61 g/mol | Pyrazole ring with CF3 group |

The structural variations significantly influence the physical properties, chemical reactivity, and biological activities of these compounds .

Functional Comparisons

The presence of the 3-chloropyridin-2-yl moiety across these compounds suggests its importance in binding to specific biological targets, particularly in insect pest control applications .

Research Findings and Future Directions

Current Research Status

Research on 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid has focused primarily on its synthetic utility rather than its direct biological activities. The compound serves as an intermediate in the development of more complex molecules with specific biological targets, particularly in agricultural applications .

Current investigations emphasize improving synthetic methodologies to enhance yield and reduce environmental impact, addressing the limitations of traditional synthetic routes that often involve multiple steps with low yields .

Future Research Directions

Several promising research directions for 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid include:

-

Development of more efficient synthetic routes with higher yields and fewer steps

-

Exploration of novel derivatives with enhanced biological activities

-

Investigation of direct applications of the compound in medicinal chemistry

-

Environmental impact assessment of synthesis methods and potential alternatives

These research areas could significantly enhance the utility and applications of this compound in various fields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume